molecular formula C7H7ClN2O B1529288 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine CAS No. 1075260-61-5

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Cat. No. B1529288
CAS RN: 1075260-61-5
M. Wt: 170.59 g/mol
InChI Key: UICWLNDRGTYAHW-UHFFFAOYSA-N
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Description

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a chemical compound with the molecular formula C7H7ClN2O . It is typically stored at room temperature and away from moisture .


Molecular Structure Analysis

The InChI code for 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is 1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a powder that is stored at room temperature . It has a molecular weight of 170.6 .

Scientific Research Applications

Synthesis and Optical Properties

A study by Gong et al. (2010) synthesized novel 5-aryl-3-ferrocenyl-1-pyridazinyl pyrazoline derivatives using 3-chloro-6-hydrazinylpyridazine. These compounds were characterized for their absorption and fluorescence characteristics, demonstrating variations in maxima based on substituent groups, showing potential in optical applications.

Anticancer Potential

Research by Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds were found to be less active than certain mitotic inhibitors but still showed significant potential in cancer treatment research.

Corrosion Inhibition

Olasunkanmi et al. (2018) investigated the use of 3-chloropyridazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid Olasunkanmi et al. (2018). These compounds demonstrated effectiveness in inhibiting corrosion, providing potential applications in material protection.

Antimicrobial Activity

Kandile and Zaky (2015) synthesized pyrano[2,3-c]pyridazine derivatives and evaluated their antibacterial activity Kandile & Zaky (2015). Some compounds showed strong significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents.

Surface Protection Activities

A study on the surface protection activities of some 6-substituted 3-chloropyridazine derivatives showed potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions Olasunkanmi, Mashuga, & Ebenso (2018). The study's insights derived from experimental and theoretical studies underline the compound's effectiveness as a protective agent in corrosive environments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWLNDRGTYAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

CAS RN

1075260-61-5
Record name 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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